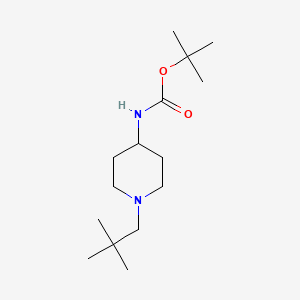![molecular formula C10H13N5 B2943096 4-[1-(2H-Tetrazol-5-yl)propan-2-yl]aniline CAS No. 2551120-34-2](/img/structure/B2943096.png)
4-[1-(2H-Tetrazol-5-yl)propan-2-yl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-(2H-Tetrazol-5-yl)propan-2-yl]aniline is a chemical compound characterized by the presence of a tetrazole ring attached to a propyl group, which is further connected to an aniline moiety
作用機序
Target of Action
The primary target of 4-[1-(2H-Tetrazol-5-yl)propan-2-yl]aniline is the P38 MAP kinase protein . This protein plays a crucial role in cellular responses to external stress signals, cytokines, and is involved in cellular proliferation, differentiation, and apoptosis .
Mode of Action
The compound interacts with its target, the P38 MAP kinase protein, through non-covalent interactions . It forms hydrogen bonds with amino acid residues in the active pockets of the protein . This interaction results in changes to the protein’s function, potentially altering cellular processes .
Biochemical Pathways
Given its target, it is likely to influence pathways related tocellular stress responses, inflammation, and apoptosis .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties suggest that it obeys all five rules with good bioavailability . This means it is well-absorbed by the body, distributed to the necessary sites, metabolized efficiently, and excreted without causing harmful toxicants .
Result of Action
The compound has been shown to have antibacterial, anticancer, and anti-TB activities . In vitro studies have demonstrated a significant cytotoxic effect, with IC50 values close to those of standard drugs . This suggests that the compound’s action results in the death of cancer cells and bacteria, and inhibits the growth of Mycobacterium tuberculosis .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s lipophilicity can be boosted to enhance bioavailability . .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2H-Tetrazol-5-yl)propan-2-yl]aniline typically involves the formation of the tetrazole ring followed by its attachment to the aniline derivative. One common method includes the cyclization of an appropriate nitrile precursor with sodium azide under acidic conditions to form the tetrazole ring. This intermediate is then subjected to alkylation reactions to introduce the propyl group, followed by coupling with an aniline derivative under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
化学反応の分析
Types of Reactions
4-[1-(2H-Tetrazol-5-yl)propan-2-yl]aniline undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed
Major Products Formed
科学的研究の応用
4-[1-(2H-Tetrazol-5-yl)propan-2-yl]aniline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
類似化合物との比較
Similar Compounds
- 4-(1H-Tetrazol-5-yl)benzoic acid
- 1-(2H-Tetrazol-5-yl)-5-nitraminotetrazole
- 4-(1H-Tetrazol-5-yl)phenylamine
Uniqueness
4-[1-(2H-Tetrazol-5-yl)propan-2-yl]aniline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .
特性
IUPAC Name |
4-[1-(2H-tetrazol-5-yl)propan-2-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-7(6-10-12-14-15-13-10)8-2-4-9(11)5-3-8/h2-5,7H,6,11H2,1H3,(H,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRKJKZJSSXPMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NNN=N1)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-fluorophenoxy)-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)acetamide](/img/structure/B2943013.png)
![3,4,5-triethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2943015.png)

![ethyl N-[2-cyano-3-(methoxyimino)propanoyl]carbamate](/img/structure/B2943020.png)



![2-(butan-2-ylsulfanyl)-3-[4-(trifluoromethoxy)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2943025.png)
![2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide](/img/structure/B2943026.png)

![N-(2-methoxy-5-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2943030.png)
![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]pentanamide](/img/structure/B2943031.png)
![6-{4-[3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}pyridine-2-carbonitrile](/img/structure/B2943032.png)

